molecular formula C24H22N2O6S B4162988 4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate

4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate

Cat. No.: B4162988
M. Wt: 466.5 g/mol
InChI Key: FHCWBCPNWKMSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of benzoyl, phenylsulfonyl, and glycylglycinate groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of 4-benzoylbenzyl chloride: This can be achieved by reacting 4-benzoylbenzyl alcohol with thionyl chloride under reflux conditions.

    Preparation of N-(phenylsulfonyl)glycylglycine: This involves the reaction of glycine with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of 4-benzoylbenzyl chloride with N-(phenylsulfonyl)glycylglycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The phenylsulfonyl group can be reduced to form phenylthiol derivatives.

    Substitution: The glycylglycinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted glycylglyc

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-[[2-(benzenesulfonamido)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c27-22(15-26-33(30,31)21-9-5-2-6-10-21)25-16-23(28)32-17-18-11-13-20(14-12-18)24(29)19-7-3-1-4-8-19/h1-14,26H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCWBCPNWKMSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate
Reactant of Route 2
Reactant of Route 2
4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate
Reactant of Route 4
4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate
Reactant of Route 5
Reactant of Route 5
4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate
Reactant of Route 6
Reactant of Route 6
4-Benzoylbenzyl 2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.